molecular formula C5H7NO2 B196013 Glutarimide CAS No. 1121-89-7

Glutarimide

Cat. No. B196013
CAS RN: 1121-89-7
M. Wt: 113.11 g/mol
InChI Key: KNCYXPMJDCCGSJ-UHFFFAOYSA-N
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Description

Glutarimide is an organic compound with the formula (CH2)3(CO)2NH . It is a white solid that forms upon dehydration of the amide of glutaric acid . Glutarimide is sometimes called 2,6-piperidinedione . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .


Synthesis Analysis

The compound forms upon dehydration of the amide of glutaric acid . A glutarimide antibiotic, 9-methylstreptimidone, shows antiviral, antitumor, and antifungal activities . There are also studies on the synthesis of functionalized Glutarimide using oxidative N-Heterocyclic Carbene Catalysis .


Molecular Structure Analysis

The molecular weight of Glutarimide is 113.11 g/mol . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2, (H,6,7,8) . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Deamidation and isomerization are known to be among the most prevalent chemical modifications in long-lived human proteins . A liquid chromatography/mass spectrometry-based approach has been used for rapidly characterizing the isomeric products of Gln deamidation .


Physical And Chemical Properties Analysis

Glutarimide is a white solid . It has a density of 1.2416 (rough estimate) . The melting point is 155-157 °C (lit.) . It is soluble in water, hot ethanol, and boiling benzene . It is insoluble in ether .

Scientific Research Applications

Inhibitor of Protein Synthesis

Glutarimide acts as an inhibitor of protein synthesis . This property makes it useful in biological research, particularly in studying the mechanisms of protein synthesis and its regulation.

Reactant for Thionations

Glutarimide is used as a reactant for thionations . Thionation is a chemical process that introduces a sulfur atom into a molecule, and it’s a key step in the synthesis of many organic compounds.

Biocatalytic Asymmetric Synthesis of Sitagliptin

Sitagliptin is a drug used for the treatment of diabetes. Glutarimide is used in the biocatalytic asymmetric synthesis of Sitagliptin . This process is crucial for the production of the drug in a cost-effective and environmentally friendly manner.

Generation of Beta-Adrenoceptor Ligands

Beta-adrenoceptors are a class of receptors that respond to epinephrine and norepinephrine. Glutarimide is employed in the generation of beta-adrenoceptor ligands . These ligands are important in the study of cardiovascular physiology and pathology.

Enantioselective Synthesis of Securinega Alkaloids

Securinega alkaloids are a group of natural products with various biological activities. Glutarimide is used in the enantioselective synthesis of these alkaloids . This process is important for the production of these compounds in their biologically active form.

Synthesis of Alfa-Fluoro-Alfa Amino Amides

Glutarimide is also employed in the synthesis of alfa-fluoro-alfa amino amides . These compounds have potential applications in medicinal chemistry due to their unique chemical properties.

Genomic Mining of Glutarimide-Containing Derivatives

The feature of the glutarimide moiety is formed from the conserved module block that benefits the genomic mining of this family of compounds in various strains . For example, the genome mining of gladiofungins and gladiostatins .

Antitumor and Antimicrobial Activities

Glutarimide-containing polyketides exhibit potent antitumor and antimicrobial activities . This makes them promising candidates for the development of new therapeutic agents.

Mechanism of Action

Result of Action

Action Environment

Environmental factors, such as pH and protein binding, influence glutarimide’s stability and efficacy. Additionally, drug interactions may alter its effects.

: Glutarimide - Wikipedia

Safety and Hazards

Glutarimide should be handled with care. Avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYXPMJDCCGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7074452
Record name Glutarimide
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Glutarimide

CAS RN

1121-89-7
Record name Glutarimide
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Record name Glutarimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Glutarimide?

A1: Glutarimide has the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol. []

Q2: Are there any notable structural features of Glutarimide?

A2: Yes, Glutarimide contains a six-membered ring with two carbonyl groups at positions 2 and 6, characteristic of the imide functional group. This structure contributes to its unique reactivity and potential for forming hydrogen bonds. [, ]

Q3: What spectroscopic data is available for characterizing Glutarimide?

A3: Researchers utilize various spectroscopic techniques to characterize Glutarimide, including Fourier-Transform Infrared (FT-IR) spectroscopy, Fourier-Transform Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide valuable information about the functional groups, bonding patterns, and overall structure of the molecule. [, , ]

Q4: What are some common synthetic methods for preparing Glutarimide and its derivatives?

A4: Glutarimides can be synthesized through various methods, including:

  • Reaction of dicarboxylic acids with ammonia or primary amines: This classic approach involves the condensation reaction between glutaric acid and the desired amine, followed by cyclization and dehydration to form the glutarimide ring. []
  • Cyclization reactions: Several cyclization strategies utilize precursors like amido-acids, diamides, dinitriles, and amido-esters to construct the six-membered glutarimide ring. []
  • Michael addition: This reaction involves the addition of active methylene compounds to methacrylamide or conjugated amides, leading to the formation of substituted glutarimides. []

Q5: How does the glutarimide ring influence the reactivity of its derivatives?

A5: The glutarimide ring exerts significant influence on the reactivity of its derivatives, particularly in reactions involving the nitrogen atom or the carbonyl groups. For instance, the presence of the imide group can enhance the acidity of adjacent protons, making them more susceptible to deprotonation by strong bases. [, ]

Q6: How does the Thorpe-Ingold effect impact the reactivity of glutarimides?

A6: Studies investigating the reaction of substituted glutarimides with aryllithiums demonstrate the influence of the Thorpe-Ingold effect on both the tautomeric equilibrium and regioselectivity of the process. Increased substitution on the glutarimide ring favors the formation of hydroxy lactams over keto amides. [, ]

Q7: What are some of the known biological activities of Glutarimide derivatives?

A7: Glutarimide derivatives exhibit a wide range of biological activities, including:

  • Androgen receptor antagonists: Some glutarimides can bind to androgen receptors and block their activity, potentially useful in treating prostate cancer. []
  • Anti-inflammatory agents: Certain glutarimides demonstrate anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. [, ]
  • Anxiolytics: Several glutarimide derivatives, like buspirone, are used clinically as anxiolytics to alleviate anxiety symptoms. [, ]
  • Antibacterial agents: Some glutarimides possess antibacterial activity against various bacterial strains. [, ]
  • Tumor suppressing agents: Research suggests that certain glutarimide derivatives may inhibit tumor growth and proliferation. [, ]

Q8: How do Glutarimide antibiotics exert their biological effects?

A8: Glutarimide antibiotics, such as cycloheximide, exert their biological effects by inhibiting protein synthesis in eukaryotic cells. They bind to the ribosome, specifically the 60S ribosomal subunit, interfering with the translocation step of protein synthesis. This mechanism of action makes them potent inhibitors of cell growth and proliferation. [, , ]

Q9: How does the structure of Glutarimide relate to its biological activity?

A9: The structure of Glutarimide plays a crucial role in its biological activity. Studies have shown that the intact imide group (OC-NH-CO) and the substituents at the alpha or beta positions on the ring significantly influence the molecule's pharmacological properties. [, , ]

Q10: Are there any known cases of resistance to Glutarimide antibiotics?

A10: Yes, resistance to Glutarimide antibiotics has been observed, primarily due to mutations in the ribosomal proteins or rRNA that prevent the drug from binding effectively to its target. Cross-resistance among different glutarimide antibiotics is also possible, as they share a similar mechanism of action. [, ]

Q11: How is computational chemistry employed in Glutarimide research?

A11: Computational chemistry plays a vital role in understanding the properties and behavior of Glutarimide and its derivatives. Techniques such as density functional theory (DFT) calculations and molecular docking simulations provide insights into:

  • Electronic properties: Determining electron density distribution, dipole moments, and other electronic properties of glutarimide derivatives. [, ]
  • Conformation analysis: Identifying the most stable conformations of Glutarimide and its derivatives, which is crucial for understanding their interactions with biological targets. []
  • Structure-activity relationship (SAR) studies: Exploring the relationship between the structure of Glutarimide derivatives and their biological activity, aiding in the design of new and improved drugs. [, ]
  • Drug-target interactions: Modeling the interactions between Glutarimide derivatives and their biological targets, providing insights into the mechanism of action and guiding drug optimization. [, ]

Q12: Can computational models predict the activity of novel Glutarimide derivatives?

A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models, developed using computational methods and experimental data, can predict the activity of novel Glutarimide derivatives. These models correlate molecular descriptors with biological activity, enabling researchers to prioritize the synthesis and evaluation of promising compounds. []

Q13: What are the challenges associated with formulating and delivering Glutarimide-based drugs?

A13: Glutarimide-based drugs may present challenges related to solubility, stability, and bioavailability. Researchers are exploring various formulation strategies, such as prodrug approaches and nanoparticle-based delivery systems, to overcome these challenges and improve the therapeutic efficacy of these compounds. [, ]

Q14: What are the future directions for Glutarimide research?

A14: Future research on Glutarimide and its derivatives will likely focus on:

  • Developing more potent and selective analogs: Optimizing the structure of Glutarimide derivatives to enhance their potency against specific targets while minimizing off-target effects. [, ]
  • Overcoming drug resistance: Investigating novel strategies to circumvent or overcome resistance mechanisms to Glutarimide antibiotics. [, ]
  • Exploring new therapeutic applications: Identifying new therapeutic targets and applications for Glutarimide derivatives beyond their current uses. []
  • Understanding their environmental impact: Evaluating the environmental fate and effects of Glutarimide-based drugs and developing strategies to minimize their potential impact. []

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